molecular formula C7H10O3 B11724261 3-(oxolan-3-yl)prop-2-enoic acid

3-(oxolan-3-yl)prop-2-enoic acid

Cat. No.: B11724261
M. Wt: 142.15 g/mol
InChI Key: KMUGSVLWKSIBEG-UHFFFAOYSA-N
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Description

3-(Oxolan-3-yl)prop-2-enoic acid (CAS 768370-88-3) is a versatile unsaturated carboxylic acid of molecular formula C7H10O3 and molecular weight 142.15 . Its structure features a tetrahydrofuran (THF) ring, a key structural motif, conjugated to an α,β-unsaturated carbonyl system . This configuration is highly valuable in synthetic organic chemistry, as the acrylate group enables key reactivity in conjugate addition and cyclization reactions, making it a useful intermediate for constructing complex heterocyclic frameworks relevant to pharmaceutical and agrochemical synthesis . The presence of the rigid THF moiety can influence stereoselectivity in downstream transformations, while also enhancing solubility in polar aprotic solvents, facilitating its use in homogeneous reaction conditions . Supplied with high purity, this compound ensures reproducibility in research and industrial applications. This product is intended for research purposes and is not for human use.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

3-(oxolan-3-yl)prop-2-enoic acid

InChI

InChI=1S/C7H10O3/c8-7(9)2-1-6-3-4-10-5-6/h1-2,6H,3-5H2,(H,8,9)

InChI Key

KMUGSVLWKSIBEG-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(oxolan-3-yl)prop-2-enoic acid typically involves the reaction of furan derivatives with propenoic acid under controlled conditions. One common method includes the use of tetrahydrofuran (THF) as a starting material, which undergoes a series of reactions including oxidation and esterification to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process often includes steps like distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-(oxolan-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be used in further chemical synthesis and applications .

Scientific Research Applications

3-(oxolan-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(oxolan-3-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. The furan ring and propenoic acid moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(oxolan-3-yl)prop-2-enoic acid with its positional isomers, derivatives, and related carboxylic acids (Table 1). Key differences in substituent position, functional groups, and molecular properties are highlighted.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Functional Groups Substituent Position Key Properties/Applications CAS Number Reference
This compound C₇H₁₀O₃ 142.15 Carboxylic acid, enoic Oxolan-3-yl Hypothesized H-bonding, reactivity Not provided N/A
3-(oxolan-2-yl)prop-2-enoic acid C₇H₁₀O₃ 142.15 Carboxylic acid, enoic Oxolan-2-yl Altered steric/electronic effects Not available
2-(oxolan-3-yl)propanedioic acid C₇H₁₀O₅ 174.15 Two carboxylic acids Oxolan-3-yl Higher acidity, coordination chemistry 1354951-08-8
(E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid C₉H₈O₄ 180.16 Catechol, enoic acid Phenyl-3,4-diol Antioxidant, metal chelation 331-39-5 (caffeic acid)
3-(oxolan-3-yl)prop-2-ynoic acid C₈H₁₃Cl₃N₄ 271.58 Alkyne, carboxylic acid Oxolan-3-yl High reactivity (e.g., cycloadditions) 1343209-77-7

Key Comparisons

Substituent Position Effects: The oxolan-3-yl substituent in the target compound vs. oxolan-2-yl in its positional isomer () alters steric accessibility and electronic distribution. For example, the 3-substituted oxolan may enhance planarity of the propenoic acid system, favoring conjugation, while the 2-substituted isomer could introduce greater steric hindrance.

Functional Group Variations: Propanedioic acid derivative (): The presence of two carboxylic acids increases acidity (pKa ~1-3) compared to the mono-acid target compound (pKa ~4-5 for acrylic acid derivatives). This enhances its utility in coordination chemistry or crystal engineering. Alkyne vs.

Hydrogen Bonding and Crystal Packing :

  • The target compound’s carboxylic acid group can form strong O–H···O hydrogen bonds, similar to caffeic acid derivatives (), which exhibit extensive H-bond networks critical for antioxidant activity. In contrast, the propanedioic acid analog () may form dimeric or polymeric structures due to dual -COOH groups.

Biological and Synthetic Relevance: While the target compound’s biological activity is undocumented, structurally related compounds like hetisine (a diterpenoid alkaloid from Aconitum species) and caffeic acid () demonstrate antimicrobial and antioxidant properties, respectively. The oxolan ring in the target compound may mimic cyclic ether motifs seen in bioactive natural products.

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